(4E)-SUN9221 (4E)-SUN9221 (4E)-SUN9221 is a potent antagonist of α1-adrenergic receptor and 5-HT2 receptor, with antihypertensive and anti-platelet aggregation activities.
Brand Name: Vulcanchem
CAS No.: 222318-55-0
VCID: VC0006906
InChI: InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+
SMILES: CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Molecular Formula: C₂₅H₃₁FN₄O₃
Molecular Weight: 454.5 g/mol

(4E)-SUN9221

CAS No.: 222318-55-0

Cat. No.: VC0006906

Molecular Formula: C₂₅H₃₁FN₄O₃

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-SUN9221 - 222318-55-0

CAS No. 222318-55-0
Molecular Formula C₂₅H₃₁FN₄O₃
Molecular Weight 454.5 g/mol
IUPAC Name (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Standard InChI InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+
Standard InChI Key NJODDWBWSIFQMT-HPNDGRJYSA-N
Isomeric SMILES CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
SMILES CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Canonical SMILES CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Chemical and Structural Characteristics

Molecular Architecture

(4E)-SUN9221 features a pyrrolo[2,3-c]azepine core substituted with a 4-fluorobenzoylpiperidinylbutyl side chain and a methyl-oxime group at position 4 . The stereochemistry of the oxime group (E-configuration) is critical for receptor interactions, as evidenced by structure-activity relationship studies . Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H31FN4O3
Molecular Weight454.54 g/mol
Density1.29 g/cm³ (predicted)
Boiling Point661.7°C (predicted)
pKa11.20 ± 0.20
SolubilitySoluble in DMSO
Storage Conditions-20°C in airtight containers

The fluorine atom at the para position of the benzoyl moiety enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs .

Synthesis and Structural Optimization

The original synthesis route involves a seven-step sequence starting from ethyl 4-oxopiperidine-1-carboxylate, with key steps including:

  • Oxime formation: Introduction of the methyl-oxime group via nucleophilic addition to a keto intermediate .

  • Palladium-catalyzed coupling: Installation of the 4-fluorobenzoyl group using Suzuki-Miyaura cross-coupling .

  • Stereochemical control: Selective crystallization to isolate the thermodynamically stable (4E)-isomer .

Modifications to the piperidine ring’s alkyl chain length significantly impact α1-adrenergic receptor binding, with the four-carbon spacer in (4E)-SUN9221 optimizing distance between pharmacophores .

Pharmacological Profile

Receptor Affinity and Selectivity

(4E)-SUN9221 exhibits nanomolar potency at both α1-adrenergic and 5-HT2 receptors:

TargetpA2 ValueEquivalent IC50
α1-Adrenergic Receptor8.89 ± 0.21 ~1.3 nM
5-HT2 Receptor8.74 ± 0.22 ~1.8 nM

The pA2 values indicate strong competitive antagonism, with approximately 10-fold selectivity for α1 over 5-HT2 receptors . Radioligand binding assays confirm negligible activity at β-adrenergic subtypes or other monoamine receptors .

Adrenergic Pathway Modulation

In isolated rat aortic rings pre-contracted with phenylephrine, (4E)-SUN9221 produces concentration-dependent relaxation (EC50 = 3.2 nM) . This effect is abolished by α1B-subtype selective antagonists, suggesting predominant α1B-mediated vasodilation .

Serotonergic Effects

The compound inhibits 5-HT-induced platelet shape change in human platelet-rich plasma (PRP) with an IC50 of 8.7 nM . This correlates with blockade of 5-HT2A receptor-mediated calcium mobilization in transfected HEK293 cells .

Antiplatelet Activity

(4E)-SUN9221 demonstrates broad-spectrum inhibition of agonist-induced platelet aggregation:

AgonistIC50 (nM)Mechanism
Collagen10 GPVI/FcRγ-chain signaling
ADP35 P2Y12 receptor antagonism
Epinephrine14 α2A-adrenergic receptor blockade

Notably, the collagen response inhibition occurs at concentrations 100-fold lower than aspirin’s IC50 in similar assays . Synergy is observed when combined with P2Y12 inhibitors, suggesting potential for combination therapies .

In Vivo Pharmacodynamics

Antihypertensive Efficacy

In conscious spontaneously hypertensive rats (SHRs), oral administration produces dose-dependent blood pressure reduction:

Dose (mg/kg)ΔSBP (mmHg)ΔDBP (mmHg)Duration (h)
1-18 ± 3-12 ± 24
3-34 ± 5-22 ± 48
10-41 ± 6-29 ± 5>12

Data adapted from Mizuno et al. . The 3 mg/kg dose achieved sustained BP control without reflex tachycardia, contrasting with first-generation α-blockers .

Thrombosis Models

In a FeCl3-induced carotid artery thrombosis model, (4E)-SUN9221 (3 mg/kg p.o.) increased time to occlusion by 78% compared to controls . This effect persisted for 6 hours post-dose, correlating with ex vivo inhibition of ADP-induced aggregation .

Mechanistic Insights

Dual Receptor Antagonism Synergy

The compound’s unique efficacy stems from concurrent blockade of:

  • α1-Adrenergic receptors: Reduces vascular smooth muscle contraction and peripheral resistance .

  • 5-HT2 receptors: Inhibits serotonin-mediated vasoconstriction and platelet activation .

Mathematical modeling of receptor occupancy shows additive effects on vascular tone:

ΔTone=Emax,α1[A]EC50,α1+[A]+Emax,5HT[B]EC50,5HT+[B]\Delta \text{Tone} = \frac{E_{\text{max},α1} \cdot [A]}{EC_{50,α1} + [A]} + \frac{E_{\text{max},5HT} \cdot [B]}{EC_{50,5HT} + [B]}

Where [A] and [B] represent concentrations at α1 and 5-HT2 receptors, respectively .

Off-Target Considerations

At concentrations exceeding 1 μM, (4E)-SUN9221 shows weak inhibition of:

  • MAO-A (IC50 = 8.2 μM)

  • NET (IC50 = 12.4 μM)

These effects are unlikely to contribute to therapeutic actions given the nanomolar plasma levels achieved at effective doses .

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